7,3'-Dihydroxyflavone

Beschreibung

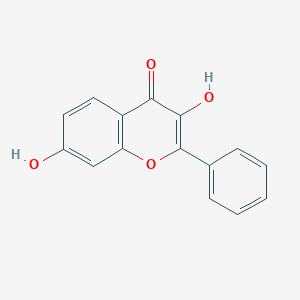

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)14-8-13(18)12-5-4-11(17)7-15(12)19-14/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYARIVMCYYQNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347232 | |

| Record name | 7,3'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108238-40-0 | |

| Record name | Daizein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108238400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,3'-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7,3'-Dihydroxyflavone

This guide provides a comprehensive technical overview for the chemical synthesis and detailed analytical characterization of 7,3'-dihydroxyflavone (C₁₅H₁₀O₄), a member of the flavonoid class of polyphenolic compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study and application of flavonoids.

Introduction: The Significance of this compound

Flavonoids are a vast family of natural products recognized for their wide-ranging biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties.[1] this compound, characterized by hydroxyl groups at the 7-position of the A-ring and the 3'-position of the B-ring, is a structurally significant flavone. The specific positioning of these hydroxyl groups critically influences its chemical reactivity, potential for metal chelation, and interaction with biological targets. Dihydroxyflavones have demonstrated significant anti-inflammatory activity in preclinical models, making them compelling candidates for further investigation.[1] A thorough understanding of its synthesis and precise characterization is fundamental to unlocking its therapeutic potential and ensuring the purity and reproducibility of research findings.

Chemical Synthesis: A Proven Pathway

The construction of the flavone backbone can be achieved through several established methodologies, including the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.[2][3] The Baker-Venkataraman rearrangement is a particularly reliable and widely adopted two-step process for synthesizing flavones from o-hydroxyacetophenones.[2][4][5] This pathway involves an initial O-acylation followed by a base-catalyzed intramolecular acyl transfer to form a 1,3-diketone intermediate, which is then cyclized under acidic conditions.[6][7]

The Baker-Venkataraman Synthesis Pathway

The synthesis of this compound via this method proceeds in three primary stages:

-

Esterification: An o-hydroxyacetophenone is reacted with an aromatic acyl chloride to form an ester.

-

Rearrangement: The ester undergoes a base-catalyzed rearrangement to yield a 1,3-diketone.

-

Cyclization: The diketone is treated with acid to induce cyclization and dehydration, forming the final flavone.[5]

Diagram: General Mechanism of the Baker-Venkataraman Rearrangement and Cyclization

Caption: Workflow of flavone synthesis via the Baker-Venkataraman pathway.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis starting from 2,4-dihydroxyacetophenone and 3-hydroxybenzoyl chloride. Note: Protection of the hydroxyl groups (e.g., as benzyl or methoxymethyl ethers) on the starting materials is typically required and deprotection would be the final step. For clarity, the core reaction is described.

Step 1: O-Acylation (Ester Formation)

-

Dissolve 2,4-dihydroxyacetophenone (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 3-(benzyloxy)benzoyl chloride (1 equivalent) dropwise while maintaining the temperature at 0°C. The use of pyridine serves as a base to neutralize the HCl generated during the reaction.[5]

-

Allow the reaction to stir at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Pour the reaction mixture into cold dilute HCl to precipitate the ester product.

-

Filter the crude product, wash with water, and purify by recrystallization from ethanol.

Step 2: Baker-Venkataraman Rearrangement

-

Dissolve the purified ester from Step 1 in anhydrous pyridine.

-

Add powdered potassium hydroxide (KOH) (3-4 equivalents). The strong base is essential to deprotonate the α-carbon of the ketone, initiating the enolate formation that drives the rearrangement.[7]

-

Heat the mixture to 50-60°C and stir for 3-4 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and pour it into cold dilute acetic acid or HCl to neutralize the base and precipitate the 1,3-diketone intermediate.

-

Filter the solid, wash thoroughly with water, and dry.

Step 3: Acid-Catalyzed Cyclization

-

Suspend the crude 1,3-diketone in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 2-4 hours. The strong acid catalyzes the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the ketone, followed by dehydration to form the pyrone ring.[5]

-

Cool the reaction mixture and pour it into ice water to precipitate the crude flavone.

-

Filter the product, wash with water until neutral, and purify by column chromatography (silica gel) or recrystallization to yield the protected this compound.

Step 4: Deprotection (if applicable)

-

If protecting groups were used (e.g., benzyl ethers), dissolve the product in a suitable solvent (e.g., ethyl acetate/methanol) and perform catalytic hydrogenation using Pd/C to remove the benzyl groups, yielding the final this compound.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, validating its elemental composition.

| Parameter | Expected Value | Source |

| Molecular Formula | C₁₅H₁₀O₄ | [8] |

| Molecular Weight | 254.24 g/mol | [9] |

| Exact Mass | 254.05791 u | [8] |

| Expected Ion (ESI-) | [M-H]⁻ at m/z 253.0506 | [10] |

| Expected Ion (ESI+) | [M+H]⁺ at m/z 255.0652 | [10] |

The fragmentation pattern in MS/MS can also provide structural information, often involving retro-Diels-Alder (RDA) fragmentation of the C-ring, which is characteristic of flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or Methanol-d₄.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of protons.

-

Hydroxyl Protons (-OH): Broad singlets, typically > δ 9.0 ppm, which disappear upon D₂O exchange.

-

A-Ring Protons: The substitution pattern (hydroxyl at C7) will result in characteristic splitting patterns for H-5, H-6, and H-8. H-5 often appears as a doublet coupled to H-6.

-

B-Ring Protons: The 3'-hydroxy substitution leads to a complex splitting pattern for H-2', H-4', H-5', and H-6'.

-

C-Ring Proton (H-3): A characteristic singlet for flavones typically appears between δ 6.0 and 7.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and type of carbon atoms.

-

Carbonyl Carbon (C-4): The most downfield signal, typically > δ 175 ppm.

-

Oxygenated Aromatic Carbons: Signals for C-7, C-9, C-3', and C-4a will appear in the δ 155-165 ppm range.

-

Aromatic CH Carbons: Signals appear in the δ 90-135 ppm range.

-

C-2 and C-3: C-2 is typically found around δ 160-165 ppm, while C-3 is more upfield, around δ 102-110 ppm.

Note: Precise chemical shifts can be influenced by solvent and concentration. Data should be compared with literature values for structurally similar flavonoids.[11][12]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for characterizing flavonoids, which exhibit distinctive absorption spectra due to their conjugated systems.[13]

-

Band I (300-400 nm): Arises from the cinnamoyl system (B-ring and C-ring). The position of this band is sensitive to the hydroxylation pattern of the B-ring.[14][15]

-

Band II (240-290 nm): Corresponds to the benzoyl system (A-ring and the C-4 carbonyl group).[14][15]

The addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be used to diagnose the positions of free hydroxyl groups, causing characteristic bathochromic (red) shifts in the absorption bands.[14] For this compound, the presence of the 7-OH group can be confirmed by a significant bathochromic shift of Band II upon addition of sodium acetate (NaOAc).

Potential Applications and Biological Activity

While research on this compound is specific, the broader class of dihydroxyflavones is known for significant biological activities. Studies on related isomers have shown potent antioxidant and anti-inflammatory effects.[1][16] For instance, 7,8-dihydroxyflavone is a well-studied TrkB agonist with neuroprotective effects, highlighting the therapeutic potential that can arise from specific hydroxylation patterns.[17][18][19] The unique structure of this compound makes it a valuable candidate for screening in assays related to inflammation, oxidative stress, and neurological disorders.

Conclusion

This guide details a robust and reproducible approach to the synthesis of this compound using the Baker-Venkataraman rearrangement. Furthermore, it establishes a clear framework for its comprehensive characterization using modern analytical techniques, including mass spectrometry, NMR, and UV-Vis spectroscopy. The provided protocols and expected data serve as a critical resource for researchers, ensuring the production and verification of high-purity material essential for advancing the study of this promising flavonoid.

References

-

Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Synthesis of Flavone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

Gomes, P., & Silva, A. M. S. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 359. Available at: [Link]

-

M-L, G., & M, V. (2017). Identification of Flavonoids Using UV-Vis and MS Spectra. In Methods in Molecular Biology (Vol. 1547, pp. 131-140). Retrieved from [Link]

-

Prakash, O., et al. (2017). Insight Into the Structure Elucidation of Flavonoids Through UV-Visible Spectral Analysis of Quercetin Derivatives Using Shift Reagents. Journal of Nepal Chemical Society, 37, 54-61. Available at: [Link]

-

Organic Chemistry Reaction. (2025). Baker-Venkataraman Rearrangement. Retrieved from [Link]

-

Li, Y., et al. (2022). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules, 27(21), 7290. Available at: [Link]

-

Shukla, S., et al. (2024). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. Natural Volatiles & Essential Oils, 11(02), 01-06. Available at: [Link]

-

Spectroscopy Europe/World. (2016). Flavonols and flavonoids: UV spectroscopic analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Allan–Robinson reaction. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Allan-Robinson Reaction. In Name Reactions. Retrieved from [Link]

-

Merck Index. (n.d.). Allan-Robinson Reaction. Retrieved from [Link]

-

Manivannan, E., et al. (2015). Anti-Inflammatory Effect of Selected Dihydroxyflavones. Journal of Clinical and Diagnostic Research, 9(1), FF01–FF04. Available at: [Link]

-

ACTA BIOLOGICA CRACOVIENSIA Series Botanica. (2018). Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis. Retrieved from [Link]

-

SpectraBase. (n.d.). 7,3'-DIMETHOXY-5,4'-DIHYDROXYFLAVONE. Retrieved from [Link]

-

Cañamares, M. V., et al. (2009). RAMAN AND SURFACE ENHANCED RAMAN SPECTRA OF 7-HYDROXYFLAVONE AND 3',4'-DIHYDROXYFLAVONE. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 7,8-Dihydroxyflavone. Retrieved from [Link]

-

SpectraBase. (n.d.). 7,3',4'-Trihydroxyflavone. Retrieved from [Link]

-

PharmacologyOnLine. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. Retrieved from [Link]

-

LookChem. (n.d.). Allan-Robinson Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of flavones and isoflavones by Allan–Robinson reaction. Retrieved from [Link]

-

Data in Brief. (2019). Electron spectroscopies of 3-hydroxyflavone and 7-hydroxyflavone in MCM-41 silica nanoparticles and in acetonitrile solutions. Retrieved from [Link]

-

Chen, Y-H., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. International Journal of Molecular Sciences, 24(2), 1640. Available at: [Link]

-

ResearchGate. (n.d.). H-1 and C-13-NMR data of hydroxyflavone derivatives. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2022). An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone. Retrieved from [Link]

-

Brenner, C., et al. (2024). 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. eLife, 12, RP88514. Available at: [Link]

-

Karakaya, M. F., et al. (2023). Investigation of the Pharmacokinetic Properties and Theoretical Chemical Activities of 7,8-Dihydroxyflavone and 4'-Dimethylamino-7,8-Dihydroxyflavone. Current Pharmaceutical Analysis, 19(4), 317-323. Available at: [Link]

-

PubChem. (n.d.). 3,7-Dihydroxyflavone. Retrieved from [Link]

-

Liu, C., et al. (2012). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. Journal of Medicinal Chemistry, 55(19), 8523-8532. Available at: [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). 7,8-Dihydroxyflavone (7,8-DHF). Retrieved from [Link]

- Google Patents. (2020). CN111303105A - Preparation method of 7, 8-dihydroxyflavone.

-

ResearchGate. (n.d.). MS/MS spectra of (a) tetrahydroxyflavone, (b) taxifolin, (c).... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2012). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Phyto-Plus. (n.d.). The Role of 7,8-Dihydroxyflavone in Neuroprotection and Brain Health. Retrieved from [Link]

-

ResearchGate. (n.d.). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. Retrieved from [Link]

-

Guo, W., et al. (2022). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. Frontiers in Pharmacology, 13, 856475. Available at: [Link]

-

Christoforidis, M., et al. (2019). Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes. Journal of Inorganic Biochemistry, 194, 15-25. Available at: [Link]

-

Roy, A., & De, S. (2012). Spectroscopic investigation on the interaction of 3,7-dihydroxyflavone with different isomers of human serum albumin. Journal of Photochemistry and Photobiology B: Biology, 110, 1-10. Available at: [Link]

Sources

- 1. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]

- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. This compound | C15H10O4 | CID 5391140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7,8-Dihydroxyflavone | C15H10O4 | CID 1880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,7-Dihydroxyflavone | C15H10O4 | CID 5393152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nepjol.info [nepjol.info]

- 15. nveo.org [nveo.org]

- 16. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 18. alzdiscovery.org [alzdiscovery.org]

- 19. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

7,3'-Dihydroxyflavone: A Pharmacologically Potent Isomer in the Dihydroxyflavone Family — A Technical Guide for Researchers

Abstract: Flavonoids, a diverse class of plant secondary metabolites, are renowned for their broad spectrum of biological activities. Within this class, dihydroxyflavones (DHFs) have emerged as significant scaffolds for drug discovery, demonstrating notable neurotrophic, antioxidant, and anti-inflammatory properties. This technical guide focuses on 7,3'-Dihydroxyflavone, an isomer of significant pharmacological interest due to its potent activity as an agonist for the Tropomyosin receptor kinase B (TrkB). While its isomer, 7,8-Dihydroxyflavone, is a well-documented natural product, this compound is primarily investigated as a synthetic compound in structure-activity relationship studies to optimize TrkB activation. This guide provides a comprehensive overview of the DHF chemical landscape, the biosynthetic pathways governing flavonoid hydroxylation, the specific pharmacological actions of 7,3'-DHF, and relevant protocols for its synthesis and analysis, designed for researchers in phytochemistry, pharmacology, and drug development.

Chapter 1: The Dihydroxyflavone Landscape: Isomers and Natural Occurrence

The biological activity of a flavonoid is profoundly influenced by the number and position of hydroxyl (-OH) groups on its core C6-C3-C6 structure. Dihydroxyflavones, characterized by two such groups, exhibit a wide range of activities depending on this substitution pattern. While many isomers are found abundantly in nature, the occurrence of this compound is not well-documented. Its significance is instead derived from comparative studies with its naturally occurring and pharmacologically active isomers.

Data Presentation: Major Dihydroxyflavone Isomers and Their Documented Natural Sources

The following table summarizes the natural sources of several key DHF isomers, highlighting the current status of this compound as a compound primarily of synthetic origin for research purposes.

| Flavone Isomer | Structure | Documented Natural Source(s) | Key Biological Activities |

| This compound |  | Not well-documented; primarily studied as a synthetic compound. | Potent TrkB Agonist |

| 7,8-Dihydroxyflavone |  | Godmania aesculifolia, Tridax procumbens, Primula vulgaris[1][2] | TrkB Agonist, Neuroprotective[1][2] |

| 7,4'-Dihydroxyflavone |  | Glycyrrhiza uralensis (Licorice Root)[3] | Anti-inflammatory, MUC5AC inhibitor[3] |

| 7-Hydroxyflavone (a monohydroxyflavone for reference) |  | Avicennia officinalis (Indian Mangrove)[4] | Antioxidant, Anticancer[4] |

Chapter 2: Biosynthesis of the Flavone Core and Hydroxylation Patterns

Understanding the biosynthesis of flavonoids in plants provides a framework for appreciating how specific hydroxylation patterns arise. Although a definitive natural source for this compound is elusive, its theoretical formation follows the canonical flavonoid pathway, with specificity conferred by key enzymes at later stages.

The core pathway begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to produce p-Coumaroyl-CoA. This precursor enters the flavonoid-specific pathway, where Chalcone Synthase (CHS) catalyzes its condensation with three molecules of Malonyl-CoA to form a chalcone. Chalcone Isomerase (CHI) then cyclizes this intermediate into a flavanone (e.g., naringenin), which is the central precursor for various flavonoid classes.

The conversion of a flavanone to a flavone is catalyzed by Flavone Synthase (FNS) , which introduces a double bond between C2 and C3 of the C-ring. The final hydroxylation pattern is determined by specific Cytochrome P450-dependent monooxygenases, such as Flavonoid 3'-Hydroxylase (F3'H) , which adds a hydroxyl group at the 3' position on the B-ring. The theoretical biosynthesis of this compound would require the sequential action of FNS and F3'H on the naringenin precursor (which already possesses a 7-hydroxyl group).

Mandatory Visualization: Theoretical Biosynthesis of this compound

Caption: General flavonoid pathway showing the synthesis of flavones and the hypothetical enzymatic steps (FNS, F3'H) required to produce this compound from the precursor naringenin.

Chapter 3: Pharmacological Significance of this compound

The primary driver of research into this compound is its function as a potent agonist of the Tropomyosin receptor kinase B (TrkB), the principal signaling receptor for Brain-Derived Neurotrophic Factor (BDNF). BDNF is a critical neurotrophin that regulates neuronal survival, differentiation, and synaptic plasticity. However, BDNF itself has poor therapeutic potential due to its inability to cross the blood-brain barrier and its short half-life.

Small-molecule TrkB agonists that can cross the blood-brain barrier, like certain flavonoids, are therefore of high therapeutic interest for neurological and psychiatric disorders. The natural product 7,8-Dihydroxyflavone was one of the first such compounds identified. Subsequent structure-activity relationship studies revealed that modifying the hydroxylation pattern could modulate activity. Notably, this compound has been shown to be a more potent TrkB agonist in vitro than its naturally occurring 7,8-DHF counterpart, suggesting that the 3'-hydroxyl group enhances binding or activation of the TrkB receptor.

Mandatory Visualization: BDNF/TrkB Signaling Pathway

Caption: Simplified TrkB signaling cascade. This compound mimics BDNF, binding to the TrkB receptor and activating downstream pathways that promote neuronal health and plasticity.

Chapter 4: Methodologies for Synthesis and Analysis

Given its status as a research chemical, access to this compound relies on chemical synthesis rather than extraction from a natural source. The synthesis provides the high-purity material required for pharmacological and biochemical assays.

Experimental Protocols: Representative Chemical Synthesis

A common method for synthesizing flavones is the Allan-Robinson reaction or related methodologies starting from a hydroxyacetophenone and a benzoic anhydride or aldehyde. The following is a conceptual protocol based on standard flavonoid synthesis.

Objective: To synthesize this compound.

Materials:

-

2,4-Dihydroxyacetophenone

-

m-Hydroxybenzaldehyde

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Methodology:

-

Step 1: Chalcone Formation (Claisen-Schmidt Condensation): a. Dissolve 2,4-dihydroxyacetophenone (1 equivalent) and m-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask. b. Cool the mixture in an ice bath. c. Slowly add an aqueous solution of potassium hydroxide (e.g., 40-50%) dropwise with constant stirring. d. Allow the reaction to stir at room temperature for 24-48 hours. The formation of the chalcone intermediate is often indicated by a color change and precipitation. e. Quench the reaction by pouring the mixture into a beaker of ice and water. f. Acidify the mixture with dilute HCl until precipitation is complete. g. Filter the crude chalcone product, wash with cold water, and dry.

-

Step 2: Oxidative Cyclization to Flavone: a. Dissolve the crude chalcone from Step 1 in a suitable solvent like dimethyl sulfoxide (DMSO). b. Add iodine (I₂) as an oxidizing agent. c. Heat the mixture at a reflux temperature for several hours (e.g., 6-12 hours) to effect the cyclization and oxidation to the flavone ring. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine. f. The crude this compound will precipitate. Filter the solid, wash with water, and dry.

-

Step 3: Purification: a. Purify the crude product using silica gel column chromatography, eluting with a solvent gradient (e.g., hexane-ethyl acetate or dichloromethane-methanol) to isolate the pure flavone. b. Recrystallize the purified fraction from a suitable solvent (e.g., ethanol/water) to obtain pure this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water (both containing 0.1% formic or trifluoroacetic acid). The compound's retention time and peak purity would be determined.

-

Mass Spectrometry (MS): Used to confirm the molecular weight. For this compound (C₁₅H₁₀O₄), the expected exact mass is 254.0579 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively elucidate the chemical structure, confirming the positions of the hydroxyl groups and the integrity of the flavone skeleton.

Conclusion

This compound stands as a compelling example of a molecule whose scientific value is defined by its pharmacology rather than its natural abundance. While it belongs to the vast family of plant-derived flavonoids, its primary role in modern research is that of a potent, synthetically-derived tool for probing the BDNF/TrkB signaling pathway. Its enhanced activity compared to the natural isomer 7,8-DHF underscores the importance of the 3'-hydroxyl group for TrkB agonism and provides a critical data point for the rational design of next-generation neurotrophic agents. Future large-scale phytochemical screening of diverse plant species may yet uncover a natural source of this compound, but for the current drug development professional, its value lies in the laboratory as a precisely crafted synthetic modulator of a key neurological target.

References

-

Wikipedia contributors. (2023, November 28). Tropoflavin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Sachithanandam, V., Parthiban, A., Lalitha, P., et al. (2022). Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies. Journal of Biomolecular Structure & Dynamics, 41(16), 7859-7873. Retrieved from [Link]

-

Alzheimer's Drug Discovery Foundation. (2018). Cognitive Vitality Reports: 7,8-Dihydroxyflavone (7,8-DHF). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 7,8-dihydroxy-2-phenyl-4H-1-benzopyran-4-one. Retrieved from [Link]

-

Brenner, C., Zink, F., Witzinger, M., et al. (2024). 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase. eLife, 12, RP88329. Retrieved from [Link]

-

Fu, Y., Wang, Y., Zhang, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. International Journal of Molecular Sciences, 24(2), 1604. Retrieved from [Link]

-

Srivastava, K., Zhang, T., Yang, N., et al. (2015). The Flavonoid 7, 4'- Dihydroxyflavone Inhibits MUC5AC Gene Expression, Production, and Secretion Via Regulation of NF-κB, STAT6 and HDAC2. PLoS ONE, 10(9), e0137588. Retrieved from [Link]

-

Rahman, M., et al. (2015). Studies on the Isolation of 5, 7-dihydroxy-3/, 4/-Dimethoxy Flavone from the Leaves of Cassia alata. Asian Chemical Science Journal, 8(4), 1-8. Retrieved from [Link]

-

Chen, C., Wang, Z., Zhang, Z., et al. (2022). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. Oxidative Medicine and Cellular Longevity, 2022, 9462316. Retrieved from [Link]

-

FooDB. (2020). Showing Compound 3',4',5,7-Tetrahydroxyflavanone (FDB011936). Retrieved from [Link]

-

Hou, Y., Liu, L., Qiu, S., et al. (2018). DOPO-Modified Two-Dimensional Co-Based Metal-Organic Framework: Preparation and Application for Enhancing Fire Safety of Poly(lactic Acid). ACS Applied Materials & Interfaces, 10(9), 8274-8286. Retrieved from [Link]

-

Jia, J., Zhang, Z., Wang, J., et al. (2022). Enhanced fire-proofing performance and crystallizability of bio-based poly(L-lactic acid): Dual functions of a Schiff base-containing synergistic flame retardant. International Journal of Biological Macromolecules, 222(Pt A), 305-324. Retrieved from [Link]

Sources

- 1. Tropoflavin - Wikipedia [en.wikipedia.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. The Flavonoid 7, 4'- Dihydroxyflavone Inhibits MUC5AC Gene Expression, Production, and Secretion Via Regulation of NF-κB, STAT6 and HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7,3'-Dihydroxyflavone chemical properties and structure

An In-Depth Technical Guide to 7,3'-Dihydroxyflavone: Chemical Properties, Structure, and Biological Activity

Introduction

This compound is a member of the flavonoid family, a diverse group of polyphenolic compounds naturally occurring in plants. Flavonoids are recognized for their broad spectrum of biological activities, and this compound has emerged as a compound of significant interest to the scientific community. Its specific chemical structure confers potent and selective activity as an agonist for the Tropomyosin receptor kinase B (TrkB), the primary signaling receptor for Brain-Derived Neurotrophic Factor (BDNF). By mimicking the action of BDNF, this compound activates critical signaling pathways involved in neuronal survival, growth, and synaptic plasticity.[1] This unique mechanism of action positions it as a valuable molecular probe for studying neurobiology and a promising lead compound for the development of therapeutics targeting a range of neurological and psychiatric disorders, including depression and neurodegenerative diseases.[1][2] This guide provides a comprehensive technical overview of its chemical properties, structural features, synthesis, and biological functions for researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

The foundational characteristics of this compound are rooted in its flavone backbone, which consists of two phenyl rings (A and B) and a heterocyclic C ring. The specific placement of hydroxyl groups at the 7-position of the A ring and the 3'-position of the B ring is critical to its distinct biological activity.

Chemical Structure:

-

IUPAC Name: 7-hydroxy-2-(3-hydroxyphenyl)chromen-4-one[3]

-

Structure:

Physicochemical Data Summary

The key quantitative properties of this compound are summarized in the table below. These parameters are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₄ | [3][4] |

| Molecular Weight | 254.24 g/mol | [3][4] |

| Physical Form | Solid | |

| Melting Point | 257-259 °C | [4] |

| Boiling Point | 477.1 ± 45.0 °C (Predicted) | [4] |

| Density | 1.472 ± 0.06 g/cm³ (Predicted) | [4] |

| InChI Key | DYARIVMCYYQNNQ-UHFFFAOYSA-N | |

| SMILES | Oc1ccc2C(=O)C=C(Oc2c1)c3cccc(O)c3 | |

| CAS Number | 108238-40-0 | [3] |

Solubility and Stability Profile

-

Solubility: Direct quantitative solubility data for this compound is limited. However, based on data for structurally similar flavonoids, it is expected to be sparingly soluble in water and very slightly soluble in ethanol.[5][6] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used to prepare stock solutions for biological assays.[7]

-

Stability: Flavonoids are generally stable under standard storage conditions. For long-term preservation, it is recommended to store this compound as a solid at -20°C, protected from light and moisture, where it can be stable for several years.[8] Solutions in DMSO can be stored at -20°C for shorter periods, though repeated freeze-thaw cycles should be avoided to prevent degradation. The hydroxyl groups can make the molecule susceptible to oxidation over time, especially in solution. Flavonoids are also known to form stable complexes with metal ions, a property that can influence their behavior in biological systems.[9]

Section 2: Spectroscopic and Structural Characterization

Accurate structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following data are predictive of the key features expected for this molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the A and B rings. The proton at C8 would likely appear as a doublet, coupled to the proton at C6. The protons on the B-ring would exhibit a more complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The C3 proton typically appears as a singlet in the 6.5-7.0 ppm range. The two hydroxyl protons will present as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon spectrum will display 15 distinct signals. The carbonyl carbon (C4) is the most downfield signal, typically appearing around 180 ppm.[10] The C2, C9, and oxygen-substituted aromatic carbons will resonate at lower fields (140-165 ppm) compared to the non-substituted carbons.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A strong absorption band corresponding to the C=O (carbonyl) stretching of the γ-pyrone ring is expected in the region of 1605–1645 cm⁻¹.[10][12] Broad absorption bands in the 3200-3600 cm⁻¹ range will indicate the O-H stretching of the two hydroxyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent ion peak corresponding to the molecular weight. In negative ion mode ([M-H]⁻), the expected m/z would be approximately 253.05, while in positive ion mode ([M+H]⁺), it would be around 255.06.[3][13] Tandem MS (MS/MS) fragmentation patterns can further confirm the structure by showing characteristic losses of CO and other fragments.[3]

Section 3: Synthesis and Purification

The synthesis of this compound can be achieved through established methods for flavonoid synthesis, most commonly via the cyclization of a chalcone intermediate. The following protocol is a representative method adapted from literature procedures for similar flavonoids.[14]

Experimental Protocol: Synthesis via Chalcone Cyclization

This two-step process involves the initial synthesis of a chalcone followed by oxidative cyclization.

Step 1: Synthesis of 2',4'-Dihydroxy-3-methoxychalcone

-

Rationale: This step involves a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. The base (KOH) deprotonates the α-carbon of the acetophenone, creating an enolate that acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

-

Procedure:

-

Dissolve 2,4-dihydroxyacetophenone (1 equivalent) and 3-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add an aqueous solution of potassium hydroxide (e.g., 40-50% w/v) dropwise with constant stirring.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC until the starting materials are consumed.

-

Pour the reaction mixture into a beaker of ice-cold water and acidify with dilute HCl until a precipitate forms.

-

Collect the solid chalcone product by vacuum filtration, wash thoroughly with water, and dry.

-

Step 2: Oxidative Cyclization to this compound (Algar-Flynn-Oyamada Reaction)

-

Rationale: This reaction converts the chalcone into a flavone. The hydrogen peroxide acts as an oxidizing agent in a basic medium (NaOH) to facilitate the cyclization and formation of the heterocyclic C ring.

-

Procedure:

-

Dissolve the synthesized chalcone (1 equivalent) in methanol or ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 2 M) to the flask.[14]

-

Slowly add hydrogen peroxide (e.g., 30% solution) dropwise to the stirring solution, keeping the temperature controlled (typically at room temperature).[14]

-

Stir the mixture for several hours (e.g., 4-24 hours) until the reaction is complete as monitored by TLC.[14]

-

Acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the crude flavone.

-

Filter the solid product, wash with water, and dry.

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a solvent gradient (e.g., hexane/ethyl acetate).

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Section 4: Biological Activity and Mechanism of Action

The primary mechanism through which this compound exerts its biological effects is by acting as a potent agonist of the TrkB receptor. This action is particularly significant because it mimics the function of the endogenous neurotrophin, BDNF.

TrkB Receptor Agonism

Studies comparing various hydroxyflavone derivatives have shown that the presence of a 3'-hydroxyl group on the B-ring can significantly enhance TrkB agonistic activity. In fact, this compound displayed a more robust stimulatory effect on the phosphorylation of TrkB than the widely studied 7,8-Dihydroxyflavone (7,8-DHF).[2]

BDNF binding to TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. As a BDNF mimetic, this compound triggers this same activation cascade, initiating three major downstream signaling pathways:[2][15]

-

PI3K/Akt Pathway: This pathway is central to promoting cell survival and growth by inhibiting apoptosis.

-

MAPK/ERK Pathway: This cascade is crucial for regulating synaptic plasticity, learning, and memory.

-

PLCγ Pathway: Activation of this pathway leads to the modulation of intracellular calcium levels and the activation of protein kinase C (PKC), influencing neurotransmitter release and neuronal excitability.

The activation of these pathways collectively supports neuroprotection, enhances synaptic function, and promotes neurogenesis, making this compound a powerful tool for investigating brain health and disease.[2][15][16]

BDNF/TrkB Signaling Pathway

Caption: this compound activates TrkB, initiating key downstream pathways.

Section 5: Experimental Protocol for Biological Evaluation

To validate the TrkB agonistic activity of this compound, a common and reliable method is to measure the level of TrkB phosphorylation in a relevant cell culture model using Western blotting.

Protocol: Assessment of TrkB Phosphorylation in Primary Neurons

Rationale: This protocol is designed to quantitatively assess the ability of this compound to induce the autophosphorylation of the TrkB receptor, the hallmark of its activation. Primary cortical neurons are used as they endogenously express TrkB. BDNF serves as a positive control.

Methodology:

-

Cell Culture:

-

Culture primary cortical neurons harvested from embryonic day 16 (E16) rat embryos on poly-L-lysine-coated plates in appropriate neurobasal media supplemented with B27 and glutamine.

-

Maintain the culture for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.

-

-

Compound Preparation:

-

Prepare a 10-50 mM stock solution of this compound in sterile DMSO.

-

Prepare serial dilutions in serum-free culture media to achieve final treatment concentrations (e.g., 10 nM to 10 µM). Prepare a BDNF positive control (e.g., 50 ng/mL) and a vehicle control (DMSO at the highest concentration used).

-

-

Cell Treatment:

-

Serum-starve the neurons for 2-4 hours prior to treatment to reduce basal receptor activation.

-

Aspirate the starvation media and add the media containing the various concentrations of this compound, BDNF, or vehicle control.

-

Incubate for the desired time (a time course of 15, 30, and 60 minutes is recommended to capture peak phosphorylation).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Tyr816).

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total TrkB and a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software.

-

Express the data as the ratio of p-TrkB to total TrkB to determine the fold-change in phosphorylation relative to the vehicle control.

-

Conclusion

This compound stands out as a flavonoid with highly specific and potent biological activity. Its chemical structure is optimized for the activation of the TrkB receptor, enabling it to function as a powerful BDNF mimetic. This technical guide has detailed its core chemical and physical properties, provided a framework for its synthesis and characterization, and outlined its primary mechanism of action. The ability of this compound to engage critical neurotrophic signaling pathways underscores its immense value as a research tool and its potential as a therapeutic agent for addressing a wide array of neurological and psychiatric conditions.

References

-

7,3-DIHYDROXYFLAVONE - ChemBK. (n.d.). Retrieved from [Link]

-

This compound | C15H10O4 | CID 5391140 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - NIH. (2023). Retrieved from [Link]

-

7,3'-DIMETHOXY-5,4'-DIHYDROXYFLAVONE - SpectraBase. (n.d.). Retrieved from [Link]

-

A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Structure of 7-hydroxyflavone (left) and 3',4'-dihydroxy- flavone (right). - ResearchGate. (n.d.). Retrieved from [Link]

-

7,3',4'-Trihydroxyflavone - SpectraBase. (n.d.). Retrieved from [Link]

-

Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

7,8-Dihydroxyflavone | C15H10O4 | CID 1880 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - NIH. (2024). Retrieved from [Link]

-

Beyond Empirical Trends: Density Functional Theory-Based Nuclear Magnetic Resonance Analysis of Mono-Hydroxyflavone Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase | eLife. (2024). Retrieved from [Link]

-

Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes - PMC - NIH. (n.d.). Retrieved from [Link]

- CN111303105A - Preparation method of 7, 8-dihydroxyflavone - Google Patents. (n.d.).

-

7 8 dihydroxyflavone – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone - MDPI. (n.d.). Retrieved from [Link]

-

NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & - PharmacologyOnLine - SILAE. (2020). Retrieved from [Link]

-

The Role of 7,8-Dihydroxyflavone in Neuroprotection and Brain Health. (n.d.). Retrieved from [Link]

-

3,7-Dihydroxyflavone | C15H10O4 | CID 5393152 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Electron spectroscopies of 3-hydroxyflavone and 7-hydroxyflavone in MCM-41 silica nanoparticles and in acetonitrile solutions. Experimental data and DFT/TD-DFT calculations - NIH. (n.d.). Retrieved from [Link]

-

Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4' - PubMed. (n.d.). Retrieved from [Link]

-

MSBNK-Washington_State_Univ-BML80342 - MassBank. (2012). Retrieved from [Link]

-

A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. 7,3-Dihydroxyflavone | 492-00-2 | FD66161 | Biosynth [biosynth.com]

- 2. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H10O4 | CID 5391140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 7,8-Dihydroxyflavone | C15H10O4 | CID 1880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4'-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 3,7-Dihydroxyflavone | C15H10O4 | CID 5393152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 7,3'-Dihydroxyflavone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7,3'-Dihydroxyflavone

Flavonoids, a diverse group of polyphenolic compounds, are ubiquitously found in plants and are integral components of the human diet. Their wide-ranging pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, have positioned them as promising candidates in drug discovery and development. Within this vast family, this compound (7,3'-DHF) stands out as a molecule of significant interest. Its specific hydroxylation pattern on the A and B rings of the flavone backbone dictates its unique physicochemical properties and biological interactions. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

This technical guide provides a comprehensive exploration of the spectroscopic analysis of this compound. We delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but a deeper understanding of the principles and experimental considerations that underpin the structural elucidation of this important flavonoid.

Molecular Structure and Numbering

A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The structure of this compound, with the conventional numbering of the flavone skeleton, is presented below. This numbering system is crucial for the assignment of signals in NMR spectroscopy.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the 7,3'-DHF molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

-

Dissolution: Accurately weigh 3-5 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[1] The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the hydroxyl groups.[2]

-

Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 500 or 600 MHz Spectrometer): [1][3]

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are typically used, with optimization of spectral widths and acquisition times as needed.

Caption: General workflow for NMR analysis of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts (δ) and coupling constants (J) for 7,3'-DHF are summarized below. These values are based on data from related dihydroxyflavone derivatives and established principles of NMR spectroscopy.[4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.8 | s | - |

| H-5 | ~7.9 | d | ~8.5 |

| H-6 | ~6.9 | dd | ~8.5, 2.0 |

| H-8 | ~6.8 | d | ~2.0 |

| H-2' | ~7.4 | d | ~2.0 |

| H-4' | ~6.9 | d | ~8.0 |

| H-5' | ~7.3 | t | ~8.0 |

| H-6' | ~7.4 | dd | ~8.0, 2.0 |

| 7-OH | Variable (broad s) | s | - |

| 3'-OH | Variable (broad s) | s | - |

Causality behind Chemical Shifts and Splitting Patterns:

-

Aromatic Protons (δ 6.5-8.0 ppm): The protons on the aromatic rings (A and B) resonate in this region due to the deshielding effect of the ring currents.

-

H-5: The downfield shift of H-5 is attributed to the deshielding effect of the adjacent carbonyl group at C-4.

-

H-3: The singlet nature of the H-3 proton is a characteristic feature of flavones, as it has no adjacent protons to couple with.

-

Hydroxyl Protons: The chemical shifts of the hydroxyl protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets due to chemical exchange.

-

Coupling Constants: The observed coupling constants (ortho: ~8.5 Hz, meta: ~2.0 Hz) are typical for aromatic systems and provide valuable information about the relative positions of the protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and electronic environment. The predicted chemical shifts for the carbon atoms of 7,3'-DHF are presented below, based on data from similar flavonoid structures.[4][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3 | ~103 |

| C-4 | ~182 |

| C-5 | ~127 |

| C-6 | ~115 |

| C-7 | ~162 |

| C-8 | ~102 |

| C-9 | ~157 |

| C-10 | ~116 |

| C-1' | ~131 |

| C-2' | ~114 |

| C-3' | ~158 |

| C-4' | ~118 |

| C-5' | ~129 |

| C-6' | ~119 |

Key Interpretive Points:

-

Carbonyl Carbon (C-4): The C-4 carbon resonates at a significantly downfield chemical shift (~182 ppm) due to the strong deshielding effect of the double-bonded oxygen.

-

Oxygenated Aromatic Carbons (C-2, C-7, C-9, C-3'): These carbons, being attached to oxygen atoms, also exhibit downfield shifts.

-

Quaternary Carbons (C-9, C-10, C-1'): These carbons typically show weaker signals in the spectrum due to the absence of an attached proton, which reduces the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR-ATR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[7][8][9]

IR Spectral Data and Interpretation

The IR spectrum of 7,3'-DHF is characterized by several key absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretching | Phenolic -OH |

| ~1630 | C=O stretching | γ-pyrone carbonyl |

| 1600-1450 | C=C stretching | Aromatic rings |

| ~1250 | C-O stretching | Aryl ether |

| 1200-1000 | C-O stretching | Phenolic -OH |

| 900-675 | C-H bending (out-of-plane) | Aromatic rings |

Expert Insights on IR Spectrum:

-

Broad -OH Band: The broadness of the O-H stretching band is indicative of hydrogen bonding, a common feature in polyphenolic compounds.

-

Conjugated Carbonyl: The C=O stretching frequency is lower than that of a typical ketone due to conjugation with the aromatic ring and the double bond in the C-ring.

-

Aromatic Fingerprint: The pattern of peaks in the 1600-1450 cm⁻¹ and 900-675 cm⁻¹ regions is characteristic of the substituted aromatic rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates components of a mixture before their introduction into the mass spectrometer.[10][11][12]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

-

LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid to promote protonation.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive or negative ion mode. ESI is a soft ionization technique that is well-suited for analyzing flavonoids.[10]

-

MS Analysis:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Mass Spectral Data and Interpretation

The molecular formula of this compound is C₁₅H₁₀O₄, with a monoisotopic mass of 254.0579 g/mol .

Expected Molecular Ions:

-

Positive Ion Mode: [M+H]⁺ at m/z 255.0652

-

Negative Ion Mode: [M-H]⁻ at m/z 253.0506[13]

Fragmentation Analysis (MS/MS):

The fragmentation of flavonoids in MS/MS is highly characteristic and provides significant structural information. A key fragmentation pathway for flavones is the retro-Diels-Alder (rDA) reaction, which involves the cleavage of the C-ring.

Caption: Simplified representation of key fragmentation pathways for protonated this compound.

Interpretation of Fragmentation:

-

Loss of CO: A common fragmentation pathway for flavones is the neutral loss of carbon monoxide (28 Da) from the carbonyl group of the C-ring.

-

Retro-Diels-Alder (rDA) Fragmentation: This cleavage of the C-ring can result in fragment ions containing the A-ring and part of the C-ring, or the B-ring. The specific masses of these fragments can help to locate the positions of the hydroxyl groups on the A and B rings. For this compound, characteristic rDA fragments would be expected, although their relative abundances can vary depending on the instrument and collision energy.

Conclusion: A Multi-faceted Approach to Structural Certainty

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides an unambiguous and detailed picture of its molecular architecture. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the precise connectivity of the carbon and proton framework. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and characteristic fragmentation patterns that corroborate the overall structure.

The methodologies and interpretive frameworks presented in this guide serve as a robust foundation for researchers in natural product chemistry, medicinal chemistry, and drug development. A thorough understanding of these spectroscopic principles is not merely an academic exercise; it is a critical prerequisite for advancing our knowledge of how flavonoids like this compound interact with biological systems and for harnessing their therapeutic potential.

References

- Abrankó, L., & Szilvássy, B. (2015). Mass spectrometric profiling of flavonoid glycoconjugates possessing isomeric aglycones. Journal of Mass Spectrometry, 50(2), 355-363.

- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.

- Gondim, A. D. S., de Miranda, R. M., & de Oliveira, V. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Journal of Chemical and Pharmaceutical Research, 10(4), 1-9.

- Park, Y., Lee, J., & Lim, Y. (2006). Complete assignment of ¹H and ¹³C NMR data of dihydroxyflavone derivatives. Magnetic Resonance in Chemistry, 44(1), 99-101.

-

Protocols.io. (2018). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). Retrieved from [Link]

- Rahman, A. U., & Choudhary, M. I. (2015). Solving problems with NMR spectroscopy. Academic press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Steiner, V. J., Butterer, A., Kulic, Z., & El-Khatib, A. H. (2020). NMR Chemical Shifts of Common Flavonoids. Planta Medica, 86(18), 1353-1361.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- de la Luz Cádiz-Gurrea, M., Fernández-Arroyo, S., & Segura-Carretero, A. (2014). Identification of flavonoids and other polyphenols in a lemon (Citrus limon) peel extract by LC-UV-ESI-Q-TOF-MS. European Food Research and Technology, 238(3), 459-470.

- Ma, Y., & Ma, B. (2013). NMR spectroscopy and its application in organic chemistry. Springer Science & Business Media.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

University of Alberta. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link]

- Ferreira, M. J. U., & Pinho, P. M. (2006). Building-Up a Comprehensive Database of Flavonoids Based on Nuclear Magnetic Resonance Data.

- Syah, Y. M., & Juliawaty, L. D. (2014). Structure elucidation of flavonoid compound from the leaves of Coleus atropurpureus Benth using 1D-and 2D-NMR techniques. Journal of Chemical and Pharmaceutical Research, 6(5), 1044-1048.

- Cuyckens, F., & Claeys, M. (2005). Tandem mass spectrometry of flavonoids. In The Encyclopedia of Mass Spectrometry (pp. 433-441). Elsevier.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5391140, this compound. Retrieved January 12, 2026 from [Link].

- Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycoconjugates and their derivatives with mass spectrometric techniques. Mass spectrometry reviews, 29(1), 1-16.

- Park, Y., Moon, B., Lee, Y., Shin, C., Ahn, J. H., & Lim, Y. (2007). ¹H and ¹³C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-679.

- Andersen, Ø. M., & Markham, K. R. (Eds.). (2005).

- Davis, B. D., & Olsen, R. K. (1994). Spectroscopic identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- March, R. E. (2008). Empirically Predicted 13C NMR Chemical Shifts for 8-hydroxyflavone Starting From 7,8,4'-trihydroxyflavone and From 7,8-dihydroxyflavone. Magnetic resonance in chemistry, 46(7), 680-682.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mass spectrometric profiling of flavonoid glycoconjugates possessing isomeric aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ukm.my [ukm.my]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Empirically predicted 13C NMR chemical shifts for 8-hydroxyflavone starting from 7,8,4'-trihydroxyflavone and from 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 10. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 11. Identification of Flavonoids Using UV-Vis and MS Spectra | Springer Nature Experiments [experiments.springernature.com]

- 12. protocols.io [protocols.io]

- 13. This compound | C15H10O4 | CID 5391140 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7,3'-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

7,3'-Dihydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and known biological activities. While research on this specific isomer is emerging, this document synthesizes the available data and draws logical inferences from closely related dihydroxyflavone isomers to offer field-proven insights for researchers and drug development professionals. Particular emphasis is placed on its anti-inflammatory potential and the methodologies required for its study.

Chemical Identity and Physicochemical Properties

This compound is a flavonoid with hydroxyl groups at the 7 and 3' positions of the flavone backbone.

Table 1: Chemical Identifiers and CAS Number

| Identifier | Value | Source |

| IUPAC Name | 7-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | PubChem[1] |

| CAS Number | 108238-40-0 | PubChem[1] |

| Molecular Formula | C₁₅H₁₀O₄ | PubChem[1] |

| Molecular Weight | 254.24 g/mol | PubChem[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 257-259 °C | ChemBK[2] |

| Boiling Point | 477.1±45.0 °C (Predicted) | ChemBK[2] |

| Density | 1.472±0.06 g/cm³ (Predicted) | ChemBK[2] |

| Solubility | Soluble in DMSO and dimethylformamide.[3] | Cayman Chemical[3] |

Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Acylation of Resorcinol: Resorcinol is acylated with 3-hydroxybenzoic acid in the presence of a suitable catalyst (e.g., zinc chloride or boron trifluoride) to form the intermediate chalcone, 2',4'-dihydroxy-3-hydroxychalcone.

-

Cyclization: The chalcone intermediate undergoes oxidative cyclization to form the flavone ring. This is often achieved using iodine in dimethyl sulfoxide (DMSO).

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Mass Spectrometry:

-

MS-MS (Negative Ion Mode): A precursor ion of [M-H]⁻ at m/z 253.0506 is observed. Major fragment ions are detected at m/z 225 and 224.[1]

-

MS-MS (Positive Ion Mode): A precursor ion of [M+H]⁺ at m/z 255.0652 is observed. The most abundant fragment ion is at m/z 137.0208.[1]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is available on PubChem, showing characteristic peaks for the hydroxyl and carbonyl functional groups.[1] A related compound, 7-hydroxy-3',4'-dimethoxyisoflavone, shows characteristic FTIR peaks that can be used for comparison.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While the complete assigned ¹H and ¹³C NMR data for this compound are not explicitly detailed in the available literature, studies on various dihydroxyflavone derivatives provide expected chemical shift ranges.[5][6][7] For a definitive structural confirmation, 1D and 2D NMR experiments (COSY, HSQC, HMBC) would be required.

Biological Activities and Mechanism of Action

The biological activities of this compound are an area of active research. The primary reported activity is its anti-inflammatory effect.

Anti-inflammatory Activity:

A study investigating the anti-inflammatory effects of selected dihydroxyflavones demonstrated that this compound exhibits significant anti-inflammatory activity at a dose of 50 mg/kg in a carrageenan-induced paw edema model.[8] The study suggests that dihydroxyflavones, as a class, are potent anti-inflammatory agents.[8]

Potential Mechanisms of Action (Inferred from related flavonoids):

The anti-inflammatory mechanisms of flavonoids are often multifactorial. Based on studies of structurally similar compounds like 7,8-dihydroxyflavone and 7,3',4'-trihydroxyflavone, the potential mechanisms for this compound could involve:

-

Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX).

-

Downregulation of Inflammatory Signaling Pathways: Including the NF-κB and MAPK pathways.[9]

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to inflammation.[10][11][12]

Caption: Potential anti-inflammatory mechanism of this compound.

Other Potential Biological Activities:

-

Antioxidant Activity: Many flavonoids are potent antioxidants. The dihydroxy substitution pattern suggests that this compound likely possesses radical scavenging capabilities. Studies on the related 7,8-dihydroxyflavone have shown it confers neuroprotection through its antioxidant activity.[13][14]

-

Anticancer Activity: Flavonoids have been investigated for their potential as anticancer agents.[15][16] While specific data for this compound is limited, a comparative analysis of 3,7-dihydroxyflavone suggests potential anti-proliferative and pro-apoptotic properties in cancer cell lines.[17]

-

TrkB Agonism: It is important to note that the isomer 7,8-dihydroxyflavone is a well-documented TrkB agonist, mimicking the effects of brain-derived neurotrophic factor (BDNF).[18][19][20][21][22] However, there is currently no evidence to suggest that this compound shares this activity. The specific arrangement of the hydroxyl groups is critical for TrkB binding.

Experimental Protocols

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages):

This protocol is adapted from studies on related flavonoids and provides a framework for assessing the anti-inflammatory effects of this compound.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

-

Cell Viability: Assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.

Caption: Workflow for in vitro anti-inflammatory assay.

Conclusion

This compound is a flavonoid with demonstrated anti-inflammatory properties. While it is a less-studied isomer compared to compounds like 7,8-dihydroxyflavone, its chemical characteristics and the biological activities of related molecules suggest its potential for further investigation in drug discovery and development, particularly in the context of inflammatory diseases. This technical guide provides a foundational understanding of this compound, highlighting the need for further research to fully elucidate its spectroscopic properties, synthetic pathways, and mechanisms of biological action.

References

-

7,3-DIHYDROXYFLAVONE - Physico-chemical Properties. ChemBK. Available from: [Link]

-

Complete assignment of (1)H and (13)C NMR data of dihydroxyflavone derivatives. Magnetic Resonance in Chemistry. 2006;44(1):99-101. Available from: [Link]

-

Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Antioxidants. 2023;12(1):204. Available from: [Link]

-

6,3´,4´- and 7,3´,4´-HOFL exert anti-inflammatory activity via IL-17,... ResearchGate. Available from: [Link]

-

Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. MDPI. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. National Center for Biotechnology Information. Available from: [Link]

-

A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone. Proceedings of the National Academy of Sciences. 2010;107(6):2687-92. Available from: [Link]

-

Complete assignment of H-1 and C-13 NMR data of dihydroxyflavone derivatives. ResearchGate. Available from: [Link]

-

1H and 13C-NMR data of hydroxyflavone derivatives. PubMed. Available from: [Link]

-

Anti-Inflammatory Effect of Selected Dihydroxyflavones. National Center for Biotechnology Information. Available from: [Link]

-

A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone. PubMed. Available from: [Link]

-

A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone. PNAS. Available from: [Link]

-

¹³C NMR (CDCl₃, 125 MHz) δ 14.3, 6 - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]

-

The TrkB agonist 7,8-dihydroxyflavone changes the structural dynamics of neocortical pyramidal neurons and improves object recognition in mice. PubMed. Available from: [Link]

-